6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of piperidine and isoquinoline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or nickel. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or nickel catalysts can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential as an analgesic, antipsychotic, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- N-(piperidin-4-yl)benzamide derivatives
- Piperidine derivatives with various substitutions
Comparison: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its dual ring structure, which provides a versatile scaffold for drug development. Compared to other piperidine derivatives, it offers a broader range of chemical modifications and potential pharmacological activities .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H20N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,9,11,15-16H,3-8,10H2 |
InChI Key |
BLYZKEFWCYBBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CNCC3)C=C2 |
Origin of Product |
United States |
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